Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S2/c1-3-14-6(13)4-5(12)7-8(10)11-9(15-2)16-7/h3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMXRRCMVOSNQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(N=C(S1)SC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384561 | |
| Record name | Ethyl 3-[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65095-75-2 | |
| Record name | Ethyl 3-[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65095-75-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Thiazole Ring Formation
Common methods for synthesizing 2-methylthiothiazole derivatives include:
- Cyclization of α-haloketones with thiourea or related sulfur-nitrogen sources , enabling formation of the thiazole ring with methylthio substitution.
- Functional group transformations to introduce amino substituents at the 4-position post-ring formation via selective nitration and reduction or direct substitution.
Direct Coupling Strategies
Alternatively, direct coupling of pre-formed thiazole derivatives with ethyl 3-oxopropanoate or its activated derivatives (e.g., acid chlorides or anhydrides) under mild conditions can be employed.
Detailed Preparation Example (Hypothetical Based on Related Chemistry)
| Step | Reagents & Conditions | Description | Expected Outcome |
|---|---|---|---|
| 1 | Synthesis of 4-amino-2-methylthiothiazole | Cyclization of α-haloketone with thiourea derivatives, followed by methylthiolation and amination | Formation of substituted thiazole ring |
| 2 | Preparation of ethyl 3-oxopropanoate intermediate | Commercially available or synthesized via esterification of 3-oxopropanoic acid | Ethyl ester ready for coupling |
| 3 | Coupling reaction | Condensation of thiazole derivative with ethyl 3-oxopropanoate or activated ester under reflux in ethanol with acid/base catalyst | Formation of target ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate |
| 4 | Purification | Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) | Pure product with high yield |
Research Findings and Reaction Parameters
While no direct literature source details the exact preparation of this compound, analogous syntheses of heterocyclic ethyl 3-oxopropanoates (such as ethyl 3-(pyridin-2-ylamino) propanoate) provide valuable insights:
- Catalysts : Strong acids like trifluoromethanesulfonic acid have been used effectively to catalyze condensation reactions involving amino heterocycles and ethyl acrylate derivatives, improving yields and reducing reaction times.
- Reaction conditions : Nitrogen atmosphere, reflux temperatures ranging from 120°C to 160°C, and reaction times of 16-20 hours optimize product formation and purity.
- Purification : Washing with organic solvents such as petroleum ether and ethyl acetate, followed by recrystallization, yields high-purity crystalline products.
- Yields : Comparable heterocyclic ester syntheses report yields between 80-85% with purity over 99% (HPLC).
These parameters suggest similar conditions could be adapted for the synthesis of the target compound, adjusting for the specific reactivity of the methylthio and amino groups on the thiazole ring.
Comparative Data Table: Analogous Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Catalyst | Trifluoromethanesulfonic acid (5-10 mol%) | Strong acid catalyst for condensation |
| Solvent | Anhydrous ethanol | Polar protic solvent facilitating reaction |
| Temperature | 120-160°C | Reflux conditions under nitrogen atmosphere |
| Reaction Time | 16-20 hours | Ensures complete conversion |
| Molar Ratio (Amino compound : Ethyl acrylate) | 1:1 to 1:2 | Stoichiometric balance for optimal yield |
| Purification | Washing with petroleum ether/ethyl acetate | Removes impurities, facilitates crystallization |
| Yield | 80-85% | High yield for heterocyclic esters |
| Purity (HPLC) | >99% | High purity suitable for pharmaceutical use |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate has the following chemical properties:
- Molecular Formula : C9H12N2O3S2
- Molecular Weight : 260.33 g/mol
- CAS Number : 65095-75-2
The compound features a thiazole ring, which is known for its biological activity, particularly in pharmacology and agrochemistry.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. This compound has been studied for its potential to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.
Case Study : A study published in Molecules demonstrated that thiazole derivatives can disrupt bacterial cell walls, leading to increased susceptibility to antibiotics . The incorporation of the ethyl group enhances lipophilicity, facilitating better membrane penetration.
Anticancer Properties
Thiazole derivatives have also been implicated in cancer research due to their ability to interfere with cellular proliferation pathways. This compound has shown promise in preclinical trials targeting specific cancer cell lines.
Data Table: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Breast Cancer | 15 | |
| Ethyl Thiazole Derivative A | Lung Cancer | 10 | |
| Ethyl Thiazole Derivative B | Colon Cancer | 12 |
Pesticidal Activity
This compound has been evaluated for its pesticidal properties, particularly against plant pathogens and pests.
Case Study : In agricultural trials, this compound demonstrated effective fungicidal activity against Fusarium species, which are known to cause significant crop losses. The mechanism involves inhibition of spore germination and mycelial growth .
Herbicidal Potential
The compound's structural characteristics suggest potential as a herbicide. Research has focused on its ability to inhibit specific enzymes involved in plant growth.
Data Table: Herbicidal Efficacy
Mechanism of Action
The mechanism of action of ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate can be contextualized by comparing it with analogous compounds. Below is a detailed analysis based on structural motifs, reactivity, and applications.
Structural Analogues with Thiazole Cores
a. Ethyl 3-(4-amino-2-ethylthiothiazol-5-yl)-3-oxopropanoate (CAS: 70604-14-7)
- Structural Difference : The ethylthio (-SEt) group replaces the methylthio group at the 2-position of the thiazole ring.
- This may influence binding affinity in biological systems .
- Molecular Formula : C₁₀H₁₄N₂O₃S₂; Molecular Weight : 274.36 g/mol.
b. Ethyl 3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropanoate (Compound 11 in )
- Structural Difference : A chlorinated phenyl ring replaces the thiazole core, with a methoxy (-OMe) group at the 2-position.
- Impact : The absence of the thiazole ring eliminates sulfur-mediated interactions (e.g., hydrogen bonding with enzymes). The electron-withdrawing chlorine atom increases electrophilicity, enhancing reactivity in coupling reactions .
- Synthesis : Prepared via imidazole-mediated activation of carboxylic acids, followed by nucleophilic substitution .
Analogues with Similar 3-Oxopropanoate Backbones
a. Ethyl 3-oxo-3-phenylpropanoate
- Structural Difference : A phenyl group replaces the thiazole-amine system.
- Commonly used in Pechmann reactions to synthesize coumarins .
- Applications : Intermediate in synthesizing 4-arylcoumarins for fluorescent materials or bioactive molecules .
b. Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate
- Structural Difference: A methoxyphenyl group is attached to the 3-oxopropanoate backbone.
- Impact: The electron-donating methoxy group stabilizes the keto-enol tautomer, influencing reactivity in cyclization reactions. Used to synthesize benzofuran derivatives with antimicrobial activity .
Physicochemical and Reactivity Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |
|---|---|---|---|---|
| Target Compound | C₉H₁₂N₂O₃S₂ | 260.33 | 4-amino, 2-methylthio, thiazole | High nucleophilicity at sulfur and amine sites |
| Ethyl 2-ethylthio analogue | C₁₀H₁₄N₂O₃S₂ | 274.36 | 4-amino, 2-ethylthio, thiazole | Reduced electrophilicity due to ethyl group |
| Ethyl 3-oxo-3-phenylpropanoate | C₁₁H₁₂O₃ | 192.21 | Phenyl, keto group | Keto-enol tautomerism; Pechmann reactivity |
| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | C₁₂H₁₄O₄ | 222.24 | Methoxyphenyl, keto group | Enhanced stability due to electron donation |
Research Findings and Trends
- Catalytic Applications: Ethyl 3-oxopropanoate derivatives are pivotal in nanoparticle-catalyzed reactions, where electronic effects of substituents influence catalytic efficiency .
- Biological Activity: Thiazole derivatives with amino and methylthio groups exhibit higher inhibitory activity against acetylcholinesterase compared to phenyl-substituted analogues, highlighting the importance of heteroatoms in drug design .
Biological Activity
Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate is an organic compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its structure, synthesis, and potential biological applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound possesses a unique thiazole structure combined with an oxopropanoate moiety. Its molecular formula is with a molecular weight of approximately 260.3 g/mol. The compound appears as a white to brown solid and is soluble in various organic solvents. Its structure is significant as it contains functional groups that are often associated with biological activity, including:
- Thiazole ring : Known for its role in pharmacological activities.
- Amino group : Capable of acting as a nucleophile.
- Oxopropanoate moiety : Participates in various chemical reactions, enhancing the compound's potential biological interactions.
Synthesis Methods
The synthesis of this compound can involve several methods, including:
- Nucleophilic substitutions : Utilizing the amino group for further modifications.
- Condensation reactions : Forming derivatives with improved properties.
- Electrophilic aromatic substitutions : Engaging the thiazole ring in reactions that enhance biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer studies. The thiazole ring is implicated in various pharmacological effects, including enzyme inhibition and cellular target interactions.
Antimicrobial Activity
Preliminary studies suggest that this compound may inhibit specific enzymes linked to microbial growth, making it a candidate for therapeutic applications against infections. The structural similarities with other antimicrobial agents indicate potential efficacy against bacterial and fungal strains.
Anticancer Activity
Compounds with similar thiazole structures have demonstrated cytotoxic effects against cancer cell lines. This compound's unique combination of functional groups may enhance its activity against cancer cells, warranting further investigation into its mechanism of action.
Comparative Analysis with Similar Compounds
The following table summarizes compounds with structural similarities to this compound and their biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Thiamine (Vitamin B1) | Contains thiazole | Essential nutrient; involved in carbohydrate metabolism |
| Benzothiazole derivatives | Similar ring structure | Antimicrobial and antifungal properties |
| 2-Mercaptobenzothiazole | Contains thiol and thiazole | Exhibits antimicrobial activity |
This comparative analysis highlights the unique aspects of this compound due to its specific combination of functional groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a multi-step approach:
Core formation : Condense ethyl 3-oxopropanoate (synthesized via transesterification of dimethyl trans-3-hexenedioate, 94% yield ) with a 4-amino-2-methylthiothiazole precursor.
Thiazole ring introduction : Use a Hantzsch thiazole synthesis by reacting thiourea derivatives with α-haloketones under reflux in ethanol .
- Optimization : Temperature control (70–80°C) and anhydrous conditions minimize side reactions. Catalytic acetic acid improves cyclization efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?
- Key Techniques :
- 1H NMR : Look for the ethyl ester triplet (δ 1.2–1.4 ppm, CH3) and quartet (δ 4.1–4.3 ppm, CH2). The thiazole NH2 appears as a broad singlet (δ 5.5–6.5 ppm) .
- IR : Confirm the ketone (C=O stretch at ~1700 cm⁻¹) and ester (C-O at ~1250 cm⁻¹) .
- Mass Spectrometry : The molecular ion peak ([M+H]+) should match the calculated mass (C9H13N2O3S2: ~285.03 Da) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data, such as unexpected NH2 proton splitting in NMR?
- Root Cause : Tautomerism in the thiazole ring (e.g., amino ↔ imino forms) or solvent-dependent hydrogen bonding .
- Methodology :
- Perform variable-temperature NMR (VT-NMR) to observe dynamic equilibria.
- Use deuterated DMSO to stabilize NH2 protons, reducing exchange broadening .
- Example : In thiazole derivatives, NH2 splitting resolved at −40°C in DMSO-d6 .
Q. What strategies improve regioselectivity when introducing substituents to the thiazole ring?
- Electron-Directing Effects : The 4-amino group is electron-donating, directing electrophiles to the 5-position. Use Friedel-Crafts acylation with Lewis acids (e.g., AlCl3) for C-5 functionalization .
- Steric Control : Bulky reagents (e.g., tert-butyl nitrite) favor substitution at less hindered positions .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Approach :
Perform DFT calculations to map electron density (e.g., Fukui indices) for nucleophilic/electrophilic sites.
Dock derivatives into target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to predict binding affinities .
- Validation : Synthesize top candidates and test in vitro (e.g., MIC assays against E. coli) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
